molecular formula C13H16O B174376 4-Methyl-4-phenylcyclohexanone CAS No. 18932-33-7

4-Methyl-4-phenylcyclohexanone

Cat. No. B174376
CAS RN: 18932-33-7
M. Wt: 188.26 g/mol
InChI Key: XPRFFLCYHYODMZ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylcyclohexanone (also known as Methylphenidate) is a synthetic compound that belongs to the class of central nervous system (CNS) stimulants. It has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate has also been used as a cognitive enhancer and a performance-enhancing drug.

Scientific Research Applications

  • Mass Spectral Studies :

    • 4-Methyl-4-phenylcyclohexanone has been involved in mass spectral studies to understand the behavior of stable neutral enols. These studies provide insights into molecular ionization and decomposition pathways, which are crucial for analytical chemistry applications (Peake et al., 1986).
  • Clathrate Formation :

    • Research has shown the ability of 4-Methyl-4-phenylcyclohexanone to form clathrates, a type of host-guest complex. This property is significant in the study of selective inclusion phenomena in chemistry (Barton et al., 2014).
  • Organophosphorus Compounds Reactions :

    • It is also used in studying the reactions of ketones with organophosphorus compounds, highlighting its role in synthetic organic chemistry (Scheibye et al., 1982).
  • Enzyme-Catalyzed Reactions :

    • The compound has been used in enzyme-catalyzed desymmetrization studies, which are relevant for understanding and developing asymmetric synthesis methods (Carnell et al., 1997).
  • Conformational Analysis :

    • Studies have been conducted to understand the conformation of 4-Methyl-4-phenylcyclohexanone, which contributes to our understanding of molecular structures and their behavior in different environments (Abraham et al., 1981).
  • Catalytic Hydrogenation Studies :

    • Its role in catalytic hydrogenation reactions, particularly in relation to group VIII metals, is significant for advancements in heterogeneous catalysis (Tanaka et al., 1974).
  • Crystallography and Structural Chemistry :

    • Extensive crystallographic studies have been done to understand the molecular and crystal structures of derivatives of 4-Methyl-4-phenylcyclohexanone. This research is fundamental in the field of crystallography and material science (Kutulya et al., 2008).
  • Kinetic and Stereochemical Studies :

    • It has been used in kinetic and stereochemical studies, such as in the investigation of the addition of organometallic reagents to cyclohexanone derivatives, which is pivotal for understanding reaction mechanisms in organic chemistry (Suzuki et al., 1974).
  • Investigation of Hydrolysis Reactions :

    • The hydrolysis of derivatives of 4-Methyl-4-phenylcyclohexanone has been studied, providing insights into the behavior of these compounds under different conditions, crucial for pharmaceutical and chemical process development (Koshy & Mitchner, 1964).

properties

IUPAC Name

4-methyl-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRFFLCYHYODMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481492
Record name 4-methyl-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-phenylcyclohexanone

CAS RN

18932-33-7
Record name 4-methyl-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.3 g. (0.038 mole) of 4-formyl-4-phenyl cyclohexanone, ethylene ketal (prepared in Example 30), 5 ml. of hydrazine hydrate and 6.4 g. of potassium hydroxide in 120 ml. of ethylene glycol is heated at reflux for about 1 hour. The solvent is then allowed to distill until the pot temperature comes to about 200°C. After about 5 hours the mixture is allowed to cool and then diluted with water and brine and evaporated to dryness. The residue is chromatographed on 750 ml. of Florisil (magnesium silicate) with elution by 1% ethyl acetate in Skellysolve B. The crystalline fractions are combined and recrystallized from a mixture of methanol and water to give 5.92 g. (67% yield) of 4-methyl-4-phenylcyclohexanone, ethylene ketal, having a melting point of 48° to 50°C.
Name
4-formyl-4-phenyl cyclohexanone
Quantity
0.038 mol
Type
reactant
Reaction Step One
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-phenylcyclohexanone
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4-Methyl-4-phenylcyclohexanone
Reactant of Route 5
4-Methyl-4-phenylcyclohexanone
Reactant of Route 6
4-Methyl-4-phenylcyclohexanone

Citations

For This Compound
42
Citations
D Lednicer, DE Emmert, AD Rudzik… - Journal of Medicinal …, 1975 - ACS Publications
… 4-Methyl-4-phenylcyclohexanone Ethylene Ketal (26). A mixture of 9.38 g (0.038 mol) of 4-… A solution of 5.92 g (0.0253 mol) of 4-methyl-4-phenylcyclohexanone ethylene ketal and 6 ml …
Number of citations: 12 pubs.acs.org
FG Bordwell, JG Strong - The Journal of Organic Chemistry, 1973 - ACS Publications
… Note that the behavior of 2-bromo-4-methyl-4-phenylcyclohexanone (6) differs in that ketalformation is not disfavored relative to ester formation at high methoxide concentrations (Table I…
Number of citations: 41 pubs.acs.org
EW Garbisch, DB Patterson - Journal of the American Chemical …, 1963 - ACS Publications
… 1 More recently, Allinger and co-workers determined a value of 2.0 kcal./mole (25) for this free energy difference by dipole moment measurement on 4-methyl-4-phenylcyclohexanone. 2 …
Number of citations: 103 pubs.acs.org
EE Sugg, JF Griffin, PS Portoghese - The Journal of Organic …, 1985 - ACS Publications
The synthesis of diastereomeric 4-methyl-4-phenylpipecolic acids and their derivatives is described. Investigation by double resonance proton spectroscopy revealed that the …
Number of citations: 55 pubs.acs.org
EL Eliel, M Manoharan - The Journal of Organic Chemistry, 1981 - ACS Publications
… 4-Methyl-4-phenylcyclohexanone (6.3 g, 0.033 mol), 5.0 g of hydrazine hydrate (98%; 0.1 mol), and 7.5 g of KOH were boiled under reflux for 2 h. the same amounts again of hydrazine …
Number of citations: 176 pubs.acs.org
FG Bordwell, RR Frame, JG Strong - The Journal of Organic …, 1968 - ACS Publications
… The same sequence also has been applied successfully to 2-bromo-4-methyl-4-phenylcyclohexanone. These results show that one of two possible diaxial ring openings for 4,4-…
Number of citations: 6 pubs.acs.org
T SONE, S TERASHIMA, S YAMADA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… dl-3fl-Hydroxy-4-methyl-4—phenylcyclohexanone Ethylene Ketal (til-123.) and dl—Za-Hydroxy—4-methyl4-phenylcyclohexanone Ethylene Ketal (dl-13a) A solution of dl-l 1a (2.0 g, 8.1 …
Number of citations: 36 www.jstage.jst.go.jp
FG Bordwell, RR Frame, RG Scamehorn… - Journal of the …, 1967 - ACS Publications
… At least, our data indicate little or no deuterium exchange for 2-bromo-4methyl-4-phenylcyclohexanone (3), and this will probably hold true for other -bromocyclohexanones. On the …
Number of citations: 41 pubs.acs.org
DV Rial, DA Bianchi, P Kapitanova, A Lengar… - 2008 - Wiley Online Library
… Surprisingly, 4-methyl-4-phenylcyclohexanone (12a) was completely oxidized in whole-cell … of accommodating and oxidizing sterically constrained 4-methyl-4-phenylcyclohexanone. …
G Allan, AJ Carnell, MLE Hernandez… - Journal of the Chemical …, 2000 - pubs.rsc.org
… 4-Methyl-4-phenylcyclohexanone, the precursor to enol acetate 6, was made by reduction of 4-methyl-4-phenylcyclohex-2-en-1-one which was prepared according to the literature. The …
Number of citations: 10 pubs.rsc.org

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